N-(2-ethoxybenzyl)-2-methoxyethanamine hydrochloride
Description
N-(2-ethoxybenzyl)-2-methoxyethanamine hydrochloride: is a chemical compound that belongs to the class of substituted phenethylamines This compound is characterized by the presence of an ethoxybenzyl group attached to the nitrogen atom and a methoxyethanamine moiety
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-2-methoxyethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-3-15-12-7-5-4-6-11(12)10-13-8-9-14-2;/h4-7,13H,3,8-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNBOUPIDZOFKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNCCOC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050214-69-1 | |
| Record name | Benzenemethanamine, 2-ethoxy-N-(2-methoxyethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050214-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxybenzyl)-2-methoxyethanamine hydrochloride typically involves the following steps:
Formation of the Ethoxybenzyl Intermediate: The synthesis begins with the preparation of the 2-ethoxybenzyl intermediate. This can be achieved through the alkylation of 2-ethoxybenzyl chloride with a suitable nucleophile.
Coupling with Methoxyethanamine: The 2-ethoxybenzyl intermediate is then coupled with 2-methoxyethanamine under appropriate reaction conditions. This step often involves the use of a base such as sodium hydride or potassium carbonate to facilitate the coupling reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: These are used for the stepwise addition of reagents and careful control of reaction parameters.
Continuous Flow Reactors: These allow for the continuous production of the compound with improved efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-ethoxybenzyl)-2-methoxyethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzyl or ethanamine derivatives.
Scientific Research Applications
N-(2-ethoxybenzyl)-2-methoxyethanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxybenzyl)-2-methoxyethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways may vary depending on the specific application and context of use. Common pathways include:
Receptor Binding: Interaction with serotonin or dopamine receptors.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Signal Transduction: Modulation of intracellular signaling pathways.
Comparison with Similar Compounds
N-(2-ethoxybenzyl)-2-methoxyethanamine hydrochloride can be compared with other similar compounds, such as:
N-(2-methoxybenzyl)-2-methoxyethanamine hydrochloride: Similar structure but with a methoxy group instead of an ethoxy group.
N-(2-ethoxybenzyl)-2-ethoxyethanamine hydrochloride: Similar structure but with an ethoxy group on the ethanamine moiety.
N-(2-methoxybenzyl)-2-ethoxyethanamine hydrochloride: Combination of methoxy and ethoxy groups on the benzyl and ethanamine moieties.
Uniqueness: The presence of both ethoxy and methoxy groups in this compound imparts unique chemical properties, making it distinct from its analogs
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